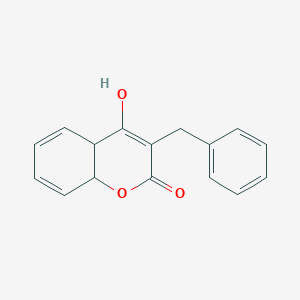![molecular formula C11H8N2O3S B5914504 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914504.png)
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one, also known as ML347, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it a subject of intense research.
Mecanismo De Acción
The mechanism of action of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves the inhibition of HDACs and PDEs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression. PDEs, on the other hand, are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of PDEs leads to increased levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects, depending on the target enzyme and the disease condition. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting anti-inflammatory effects in various disease conditions. Inhibition of PDEs has been found to exhibit vasodilatory effects, making it a potential therapeutic agent for cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potent inhibitory activity against HDACs and PDEs, making it a valuable tool for studying the role of these enzymes in various disease conditions. However, the limitations of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one. One potential direction is the development of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one derivatives with improved pharmacokinetic properties and selectivity for specific target enzymes. Another direction is the evaluation of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in preclinical and clinical studies for its potential therapeutic applications in various disease conditions. Additionally, the use of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves a multistep process that begins with the reaction of 2-chloro-4-nitropyridine with 2-mercaptobenzoic acid. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and oxidation, to yield the final product.
Aplicaciones Científicas De Investigación
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes and have been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c1-4-2-6(15)13-11-8(4)9-10(17-11)5(14)3-7(16)12-9/h2-3H,1H3,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRYXRBSQUTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914454.png)
![7-hydroxy-2-[(3-methoxybenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914461.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5914472.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914479.png)
![7-hydroxy-2-[(3-methoxybenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914487.png)
![7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914494.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914499.png)
![7-(1,3-benzodioxol-5-yl)-9-(difluoromethyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914509.png)
![2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914512.png)
![2-[(4-bromobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914514.png)
![2-[(2-chlorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914526.png)